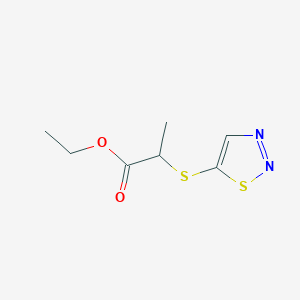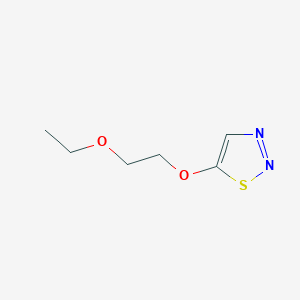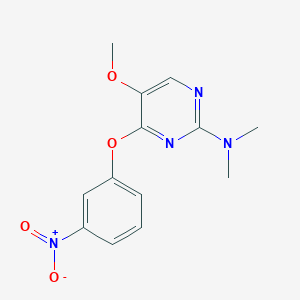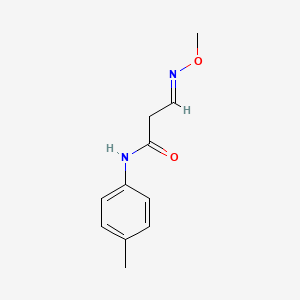
ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate
Übersicht
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Relevance
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones The compound ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate is structurally related to the 6H-benzo[c]chromen-6-ones, which are core structures in various secondary metabolites with considerable pharmacological importance. The synthesis of these structures, including 6H-benzo[c]chromen-6-ones, involves intricate synthetic procedures due to their limited natural availability. The synthetic methods encompass protocols like Suzuki coupling reactions for the synthesis of biaryl structures, followed by lactonization, and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). Efficient and straightforward procedures often involve the reactions of Michael acceptors (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds, which could be relevant for the synthesis of this compound and its derivatives (Mazimba, 2016).
Analytical and Application Perspectives
ABTS/PP Decolorization Assay of Antioxidant Capacity this compound, due to its potential antioxidant properties, can be analyzed using assays such as the ABTS/potassium persulfate decolorization assay. This is a widely used method for determining the antioxidant capacity of compounds. The assay's reaction pathways involve the formation of coupling adducts with ABTS•+ or oxidation without coupling, particularly for antioxidants of phenolic nature. The significance of the coupling reaction in contributing to the total antioxidant capacity and the specificity and relevance of oxidation products require further elucidation. Nevertheless, this assay is recommended, albeit with certain reservations, for tracking changes in the same antioxidant system during storage and processing, which can be critical for maintaining the integrity and effectiveness of compounds like this compound (Ilyasov et al., 2020).
Environmental and Ecological Implications
Review—Electrochemical Surface Finishing and Energy Storage Technology The chemical structure of this compound suggests potential applications in the field of electrochemical technology, especially in the context of surface finishing and energy storage. This review article discusses the advancements in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), such as AlCl3–1-ethyl-3-methylimidazolium chloride and AlBr3–1-ethyl-3-methylimidazolium bromide, and novel chloroaluminate mixtures. These technologies are gaining attention due to the ease of handling haloaluminate RTILs and their mixtures with other solvents and materials. The categorization of the technology based on these RTILs into electroplating and energy storage, and the exploration of new findings and insights through the application of state-of-the-art technologies, highlight the potential relevance of compounds like this compound in this domain (Tsuda et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 3-(6-chloro-2-oxochromen-3-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5/c1-2-19-13(17)7-11(16)10-6-8-5-9(15)3-4-12(8)20-14(10)18/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOLOSRFWIJXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3134796.png)

![N-(5-methoxy-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134822.png)
![Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3134823.png)
![Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B3134827.png)



![4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide](/img/structure/B3134854.png)
![2-[(4-Methoxybenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134870.png)
![2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134874.png)
![Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B3134882.png)
